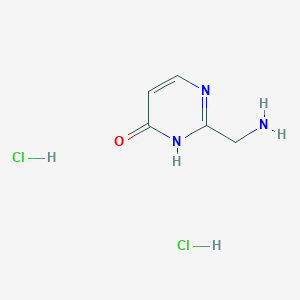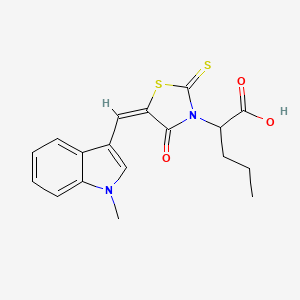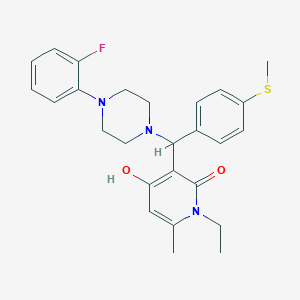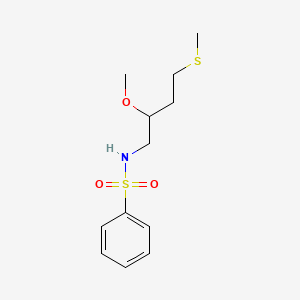
3-((4-(Dimethylamino)phenyl)amino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Dimethylamino)phenyl)amino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as DAPH or N-(4-(Dimethylamino)phenyl)-N-(4-hydroxyphenyl) maleimide. This compound belongs to the class of maleimides, which are known for their use in various biological and chemical applications.
作用機序
The mechanism of action of DAPH is based on its ability to react with thiol-containing biomolecules. DAPH contains a maleimide group, which reacts with the thiol group of cysteine and glutathione. This reaction leads to the formation of a stable thioether linkage, which enables the detection or modification of these biomolecules. Additionally, DAPH can act as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, which leads to the formation of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
DAPH has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. DAPH has also been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. Additionally, DAPH has been shown to induce oxidative stress in cells, which can lead to cell death.
実験室実験の利点と制限
DAPH has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DAPH is also highly specific for thiol-containing biomolecules, which enables their detection and quantification in biological samples. However, DAPH has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DAPH can react with other biomolecules such as histidine and lysine, which can lead to false-positive results.
将来の方向性
There are several future directions for the research on DAPH. One potential direction is the development of new derivatives of DAPH that have improved properties such as higher specificity and lower toxicity. Additionally, DAPH can be used in combination with other compounds for synergistic effects. Another potential direction is the application of DAPH in the field of bioimaging, which can enable the visualization of thiol-containing biomolecules in living cells. Finally, DAPH can be used for the development of new therapies for various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, DAPH is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DAPH involves the reaction of 4-(Dimethylamino)aniline with maleic anhydride in the presence of a catalyst. DAPH has been extensively used in various scientific research applications such as fluorescent probe, photosensitizer, and labeling agent. The mechanism of action of DAPH is based on its ability to react with thiol-containing biomolecules. DAPH has several advantages for lab experiments such as high specificity and stability. However, it also has some limitations such as toxicity and potential reactivity with other biomolecules. There are several future directions for the research on DAPH, including the development of new derivatives and its application in bioimaging and therapy.
合成法
The synthesis of DAPH involves the reaction of 4-(Dimethylamino)aniline with maleic anhydride in the presence of a catalyst. The reaction leads to the formation of DAPH, which is then purified using various techniques such as column chromatography, recrystallization, and sublimation. The purity and yield of DAPH can be optimized by controlling various reaction parameters such as temperature, reaction time, and reactant ratios.
科学的研究の応用
DAPH has been extensively used in various scientific research applications due to its unique chemical properties. It has been used as a fluorescent probe for the detection of thiol-containing biomolecules such as glutathione and cysteine. DAPH has also been used as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer. Additionally, DAPH has been used as a labeling agent for proteins and peptides, which enables their detection and quantification in biological samples.
特性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-20(2)13-5-3-12(4-6-13)19-16-11-17(23)21(18(16)24)14-7-9-15(22)10-8-14/h3-10,16,19,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBPDBAQMVIAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2782759.png)



![1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B2782768.png)
![4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2782770.png)

![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)
![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)


